![molecular formula C16H10F3NO B12543699 Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- CAS No. 143360-89-8](/img/structure/B12543699.png)
Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- is a chemical compound with the molecular formula C16H10F3NO. This compound is known for its unique structure, which includes a trifluoromethyl group and a phenylethynyl group attached to an acetamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- typically involves the reaction of 2-(phenylethynyl)aniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, with additional steps for purification and quality control to ensure consistency and compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl and phenylethynyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Wirkmechanismus
The mechanism of action of Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenylethynyl group contribute to its reactivity and ability to interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, 2,2,2-trifluoro-N-phenyl-: Similar in structure but lacks the phenylethynyl group.
Acetamide, 2,2,2-trifluoro-N-methyl-: Contains a methyl group instead of the phenylethynyl group.
Acetamide, 2,2,2-trifluoro-N-(trimethylsilyl)-: Features a trimethylsilyl group in place of the phenylethynyl group.
Uniqueness
Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- is unique due to the presence of both the trifluoromethyl and phenylethynyl groups. These groups confer distinct chemical properties, making it a valuable compound for various research applications. Its structure allows for diverse chemical reactions and interactions, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
143360-89-8 |
|---|---|
Molekularformel |
C16H10F3NO |
Molekulargewicht |
289.25 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[2-(2-phenylethynyl)phenyl]acetamide |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)15(21)20-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,(H,20,21) |
InChI-Schlüssel |
NGYWXNYZKOIHBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


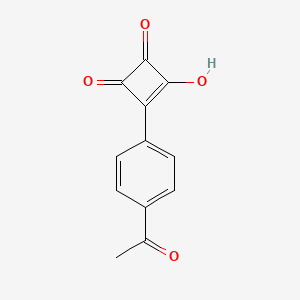
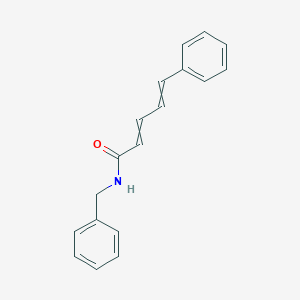

![2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid)](/img/structure/B12543657.png)





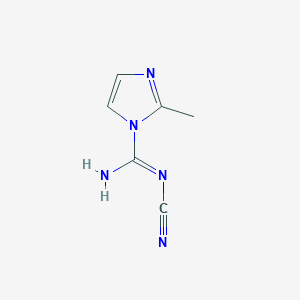
![Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl-](/img/structure/B12543692.png)
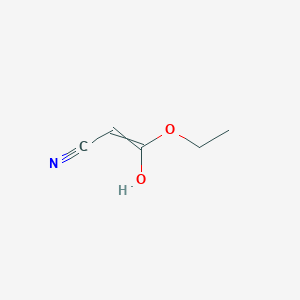
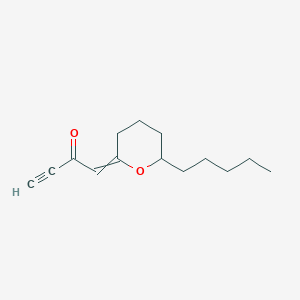
![2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12543721.png)
